meta-Hoechst

Overview

Description

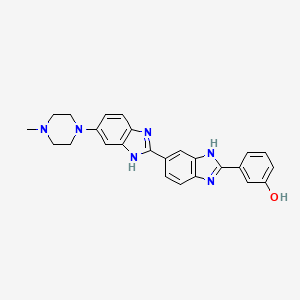

Meta-Hoechst is a derivative of the well-known Hoechst dyes, which are widely used as fluorescent stains for DNA in various biological and medical research applications. The this compound compound is specifically designed to bind to the minor groove of DNA, with a preference for AT-rich regions. This compound is structurally similar to Hoechst 33258 but features a hydroxyl group in the meta position rather than the para position, which influences its binding properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meta-Hoechst involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the hydroxyl group in the meta position, and subsequent functionalization to achieve the desired dye properties.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Meta-Hoechst undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different binding properties and biological activities .

Scientific Research Applications

Binding Affinity and Specificity

Research indicates that meta-Hoechst binds to AT-rich regions of duplex DNA with a similar strength and preference as Hoechst 33258. Studies using techniques such as NMR and molecular modeling have shown that the repositioned hydroxyl group allows for additional hydrogen bonding opportunities with guanine and cytosine bases, potentially increasing binding stability .

| Compound | Binding Strength (T_m) | AT Preference | Key Features |

|---|---|---|---|

| Hoechst 33258 | Similar to this compound | High | Traditional DNA stain |

| This compound | Comparable to Hoechst | High | Enhanced hydrogen bonding potential |

DNA Staining

This compound is widely used as a fluorescent dye for staining DNA in living and fixed cells. Its high affinity for DNA allows for effective visualization during microscopy, facilitating studies in cell biology and genetics . The compound's ability to fluoresce upon binding enhances its utility in various imaging techniques.

Drug Delivery Systems

The interaction of this compound with DNA has been exploited in drug delivery systems. By conjugating therapeutic agents with this compound, researchers have developed targeted delivery mechanisms that enhance the efficacy of drugs while minimizing cytotoxicity . This application is particularly relevant in cancer therapy, where precise targeting can lead to improved treatment outcomes.

Antitumor Activity Assessment

A study investigated the antitumor properties of this compound through in vitro assays on various cancer cell lines. Results demonstrated that this compound exhibited significant cytotoxic effects, comparable to those observed with traditional chemotherapeutic agents . The study highlighted the compound's potential as an adjunct therapy in cancer treatment.

Imaging Techniques

In a recent application, this compound was utilized in combination with advanced imaging techniques such as two-photon microscopy. This approach allowed for real-time monitoring of cellular processes and dynamics within living organisms, showcasing the compound's versatility beyond conventional staining methods .

Mechanism of Action

Meta-Hoechst exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich regions. The binding is stabilized by hydrogen bonding and van der Waals interactions with the DNA bases. This interaction can interfere with DNA replication and transcription processes, making it useful for studying DNA-protein interactions and as a potential therapeutic agent .

Comparison with Similar Compounds

Meta-Hoechst is compared with other similar compounds such as:

Hoechst 33258: Both compounds bind to the minor groove of DNA, but this compound has a hydroxyl group in the meta position, which affects its binding affinity and specificity.

Hoechst 33342: Similar to Hoechst 33258 but more cell-permeable due to the addition of a lipophilic ethyl group.

DAPI: Another DNA-binding dye, but with different spectral properties and binding characteristics

Biological Activity

Introduction

Meta-Hoechst is a derivative of Hoechst 33258, a well-known DNA-binding compound that has been extensively studied for its biological activities, including antitumor, antiviral, antifungal, and antimicrobial properties. The modification of Hoechst 33258 to create this compound involves the repositioning of a hydroxyl group from the para to the meta position on the phenolic ring. This structural change has significant implications for its binding affinity and biological activity.

Structural Characteristics

The crystal structure of this compound reveals that it binds to AT-rich regions of duplex DNA in a manner similar to Hoechst 33258. Notably, molecular modeling studies suggest that the meta-hydroxyl group can form additional hydrogen bonds with DNA bases, potentially enhancing its binding specificity and stability compared to its predecessor .

Table 1: Comparison of Structural Features

| Feature | Hoechst 33258 | This compound |

|---|---|---|

| Hydroxyl Group Position | Para | Meta |

| Binding Site | AT-rich regions | AT-rich regions |

| Hydrogen Bonding | Limited | Enhanced potential |

| Stability | Moderate | Increased |

Antitumor Activity

This compound has shown promising antitumor activity in various studies. It interacts with DNA in a sequence-specific manner, which is critical for its effectiveness as a chemotherapeutic agent. The structural modifications allow for enhanced recognition of specific DNA sequences, leading to improved binding and subsequent biological effects.

Case Study: Antitumor Efficacy

In a study examining the effects of this compound on cancer cell lines, it was found that treatment with the compound resulted in significant cell death in AT-rich tumors. The mechanism was attributed to increased apoptosis and disruption of DNA replication processes .

Antiviral and Antimicrobial Properties

Research indicates that this compound also exhibits antiviral and antimicrobial properties. Its ability to bind tightly to DNA allows it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Induces apoptosis in cancer cells |

| Antiviral | Inhibits viral replication |

| Antimicrobial | Effective against various bacterial strains |

The biological effects of this compound are primarily mediated through its interaction with DNA. The compound's ability to form hydrogen bonds with specific bases enhances its binding affinity, which is crucial for its role as an antitumor and antiviral agent. Studies using NMR and molecular modeling have provided insights into these interactions, indicating that the structural conformation of this compound allows for optimal fit within the DNA groove .

Hydration Effects

Hydration plays a significant role in the binding dynamics of this compound. Calorimetric studies have shown that hydration changes influence the stability of the drug-DNA complex. The presence of water molecules can facilitate or hinder binding depending on the concentration and environmental conditions .

Properties

IUPAC Name |

3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDIDGQAOQHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927847 | |

| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132869-83-1 | |

| Record name | HOE-S 785026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.